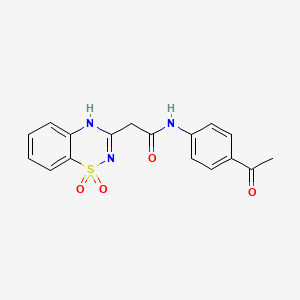

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide (CAS No. 896684-10-9) is a benzothiadiazine derivative with a molecular formula of C₁₇H₁₅N₃O₄S and a molecular weight of 357.4 g/mol . Its structure comprises a benzothiadiazine core (a heterocyclic ring system with sulfur and nitrogen atoms) fused to a 1,1-dioxo group, an acetamide linker, and a 4-acetylphenyl substituent. This compound is of interest due to the benzothiadiazine scaffold, which is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

Key structural features:

- Benzothiadiazine ring: A sulfur- and nitrogen-containing heterocycle with a sulfone group (1,1-dioxo), which enhances stability and electronic properties.

- 4-Acetylphenyl group: Introduces a ketone functional group that may influence solubility and intermolecular interactions.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-11(21)12-6-8-13(9-7-12)18-17(22)10-16-19-14-4-2-3-5-15(14)25(23,24)20-16/h2-9H,10H2,1H3,(H,18,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJNCLRVZQSTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is defined by the following characteristics:

- Molecular Formula : C₁₄H₁₃N₃O₃S

- Molecular Weight : 305.34 g/mol

- CAS Number : 951498-37-6

This compound contains a benzothiadiazine core, which is known for various biological activities including anti-inflammatory and antimicrobial properties.

The biological activity of N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzothiadiazine derivatives.

- Receptor Modulation : It may interact with various receptors in the body, modulating their activity and influencing physiological responses.

- Antioxidant Properties : Like many phenolic compounds, it may exhibit antioxidant activities that protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Benzothiadiazine derivatives | Antimicrobial against Gram-positive bacteria | |

| Acetamide derivatives | Inhibitory effects on various pathogens |

Anti-inflammatory Effects

Studies have shown that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced activity significantly.

Study 2: Anti-inflammatory Activity

In an animal model of arthritis, a related compound demonstrated a marked reduction in joint swelling and pain behavior when administered at therapeutic doses. This supports the hypothesis that N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide could have similar effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Benzothiadiazine Derivatives

Physicochemical Properties

- Lipophilicity : The 4-acetylphenyl group in the target compound provides moderate lipophilicity, whereas the benzyloxy substituent in the derivative from increases hydrophobicity. Chlorine or nitro groups (e.g., ) further enhance lipophilicity and may improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.